Acarbose EP Impurity A is a chemical compound that serves as an impurity in the production of the antidiabetic drug acarbose. This impurity is significant in pharmaceutical contexts, particularly in quality control and regulatory compliance. Acarbose itself is an alpha-glucosidase inhibitor used primarily for managing type 2 diabetes mellitus by delaying carbohydrate absorption in the intestine.
Acarbose EP Impurity A is derived from the biosynthetic pathway of acarbose, which is produced by certain strains of Actinoplanes bacteria. The compound can be identified by its CAS number 1013621-79-8 and has been characterized as a white powder with a melting point ranging from 209 to 212 degrees Celsius .
The synthesis of Acarbose EP Impurity A occurs during the fermentation process of Actinoplanes species, particularly Actinoplanes sp. SE50/110, which produces acarbose through a series of enzymatic reactions. The biosynthetic pathway involves multiple steps, including the conversion of simple sugars and amino acids into complex glycosidic structures.
The final assembly of acarbose involves several key enzymes, such as glycosyltransferases, which catalyze the formation of glycosidic bonds. The formation of Acarbose EP Impurity A likely results from incomplete reactions or side reactions during this biosynthetic process. Understanding these pathways is crucial for optimizing production and minimizing impurities .
Acarbose EP Impurity A can undergo various chemical reactions typical for glycosides, including hydrolysis under acidic or enzymatic conditions, leading to the release of monosaccharide units. These reactions are crucial for understanding its stability and behavior in pharmaceutical formulations.
The presence of multiple hydroxyl groups allows for hydrogen bonding, influencing its solubility and reactivity. The compound's stability can be affected by pH and temperature conditions during storage and handling .
As an impurity related to acarbose, Acarbose EP Impurity A does not have a defined therapeutic action but may influence the pharmacokinetics of acarbose when present in formulations. Acarbose itself works by inhibiting alpha-glucosidase enzymes in the intestines, thereby slowing down carbohydrate digestion and absorption, which helps lower postprandial blood glucose levels.
The mechanism involves competitive inhibition where acarbose binds to the active site of alpha-glucosidase enzymes, preventing them from breaking down complex carbohydrates into simple sugars .
Acarbose EP Impurity A primarily serves as a reference standard in analytical chemistry for quality control purposes during the production of acarbose. It is crucial for ensuring that pharmaceutical formulations meet regulatory standards regarding purity and potency.
In research contexts, understanding this impurity can aid in developing more efficient synthesis methods for acarbose and exploring its metabolic pathways further. Additionally, it may provide insights into potential side effects or interactions when acarbose is administered alongside other medications .
Impurity profiling represents a critical quality parameter in pharmaceutical development, mandated by global regulatory bodies (FDA, EMA, ICH) to ensure drug safety and efficacy. For Active Pharmaceutical Ingredients (APIs), impurities exceeding established thresholds can significantly alter pharmacokinetic properties, therapeutic efficacy, and patient safety profiles. According to ICH guidelines (Q3A(R2)), impurities are classified based on risk thresholds: reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) for APIs with maximum daily doses ≤2g/day [8]. Genotoxic impurities (GTIs) require even stricter control, with limits as low as ≤1.5 µg/day for mutagenic compounds under ICH M7 [8]. Impurity profiling prevents costly reformulations, clinical trial delays, and regulatory rejections by establishing robust control strategies early in development. For complex molecules like acarbose—an alpha-glucosidase inhibitor produced via microbial fermentation—impurity profiles reflect intricate biosynthetic pathways and degradation mechanisms that must be thoroughly characterized to meet pharmacopeial standards [6] [8].
Acarbose EP Impurity A (CAS 1013621-79-8) is a specified impurity in both European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs for acarbose. Designated as Acarbose USP Impurity A or Acarbose D-Fructose Impurity, it serves as a primary reference standard for analytical method development, validation (AMV), and quality control (QC) testing during commercial production [1] [3]. Its structural similarity to acarbose—a pseudotetrasaccharide containing an acarviosin moiety (cyclitol + amino sugar) linked to sugar units—exemplifies challenges in impurity control for complex oligosaccharide APIs. Pharmacopeial monographs require stringent monitoring of this impurity to ensure batch consistency and compliance with regulatory specifications. Suppliers provide EP- and USP-traceable reference materials accompanied by detailed Certificates of Analysis (COA), enabling manufacturers to detect and quantify this impurity during stability studies and ANDA submissions [1] [10].
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1